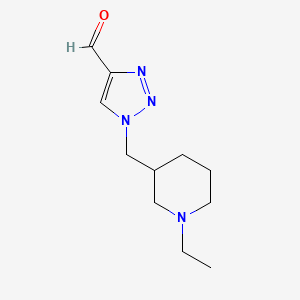

1-((1-etilpiperidin-3-il)metil)-1H-1,2,3-triazol-4-carbaldehído

Descripción general

Descripción

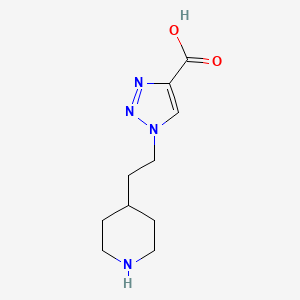

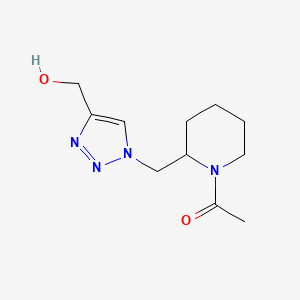

1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that features a piperidine ring, a triazole ring, and an aldehyde functional group The piperidine ring is a six-membered heterocyclic structure containing one nitrogen atom, while the triazole ring is a five-membered ring containing three nitrogen atoms

Aplicaciones Científicas De Investigación

Investigación en Proteómica

En el campo de la proteómica, este compuesto podría utilizarse como reactivo o como bloque de construcción para sintetizar péptidos o miméticos. Su complejidad estructural permite la posible interacción con dominios proteicos, lo que podría afectar el plegamiento o la función de las proteínas . Esto podría ser particularmente útil en el estudio de las interacciones proteína-proteína y el desarrollo de nuevos ensayos bioquímicos.

Aplicaciones Farmacológicas

La porción de piperidina dentro de la estructura del compuesto es significativa en farmacología. Los derivados de piperidina se encuentran en varias clases de productos farmacéuticos y son conocidos por su actividad biológica . Este compuesto podría servir como precursor en la síntesis de nuevos fármacos, especialmente en el ámbito de los trastornos del sistema nervioso central donde los compuestos de piperidina se aplican a menudo.

Investigación Bioquímica

En bioquímica, este compuesto podría utilizarse en el estudio de reacciones catalizadas por enzimas. El componente triazol podría actuar como un mimético de los grupos azida o alquino en aplicaciones de química de clic, que son valiosas para rastrear biomoléculas en células o tejidos vivos .

Química Medicinal

El potencial del compuesto en química medicinal radica en su capacidad para ser un intermedio versátil. Podría utilizarse para sintetizar nuevos compuestos con posibles efectos terapéuticos. Sus características estructurales podrían interactuar con diversos objetivos biológicos, lo que lleva al descubrimiento de nuevos compuestos líderes en el desarrollo de fármacos .

Síntesis Orgánica

En síntesis orgánica, este compuesto podría participar en reacciones multicomponente (MCR) debido a sus múltiples sitios reactivos. Podría utilizarse para crear bibliotecas diversas de entidades químicas para la detección de alto rendimiento, lo que ayuda al desarrollo rápido de nuevos compuestos orgánicos .

Ingeniería Química

Desde una perspectiva de ingeniería química, este compuesto podría ser importante en la química de procesos, particularmente en la optimización de rutas sintéticas para la producción a escala industrial. Su función podría ser fundamental en el desarrollo de procesos rentables y respetuosos con el medio ambiente para la fabricación de moléculas orgánicas complejas .

Mecanismo De Acción

Target of Action

It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Mode of Action

Piperidine-containing compounds, which this compound is a part of, are important synthetic medicinal blocks for drug construction .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological activities .

Análisis Bioquímico

Biochemical Properties

1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the piperidine moiety is known to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase . The triazole ring can form hydrogen bonds and π-π interactions with proteins, potentially affecting their function . The aldehyde group can form Schiff bases with amino groups in proteins, leading to covalent modifications . These interactions highlight the compound’s potential as a versatile biochemical tool.

Cellular Effects

1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key proteins involved in signal transduction . Additionally, it can influence gene expression by binding to transcription factors or modifying histones . The compound’s impact on cellular metabolism may involve altering enzyme activities or metabolic fluxes . These effects underscore its potential utility in cellular biology research.

Molecular Mechanism

The molecular mechanism of 1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde involves several key interactions at the molecular level. The compound can bind to enzymes and proteins through hydrogen bonding, π-π interactions, and covalent modifications . It may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, the compound can modulate gene expression by interacting with transcription factors or modifying chromatin structure . These molecular interactions provide insights into its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but may degrade under others, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained modifications to cellular processes, highlighting the importance of temporal considerations in experimental design.

Dosage Effects in Animal Models

The effects of 1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating neurotransmitter levels or enhancing cognitive function . At high doses, it may cause toxic or adverse effects, including neurotoxicity or hepatotoxicity . These dosage-dependent effects underscore the importance of careful dose optimization in preclinical studies.

Metabolic Pathways

1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo oxidation, reduction, or conjugation reactions, leading to the formation of metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, providing insights into its overall biological activity.

Transport and Distribution

The transport and distribution of 1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization within specific cellular compartments can influence its activity and function . Understanding these transport and distribution mechanisms is essential for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of 1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde can affect its activity and function. The compound may be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multiple steps

- **Introduction of Aldeh

Preparation of Piperidine Derivative: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of amino alcohols.

Formation of Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne.

Propiedades

IUPAC Name |

1-[(1-ethylpiperidin-3-yl)methyl]triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-2-14-5-3-4-10(6-14)7-15-8-11(9-16)12-13-15/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLVGKPQMULJQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)CN2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B1481183.png)

![1-(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)-N-methylmethanamine](/img/structure/B1481196.png)